molecular formula C14H17ClN2O3 B2391748 N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251686-48-2

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2391748
CAS No.: 1251686-48-2
M. Wt: 296.75
InChI Key: UXKBZRSLJZQHME-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-chloro-2-methylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide moiety to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methylphenyl)-N2-(cyclopropylmethyl)oxalamide
  • N1-(5-chloro-2-methylphenyl)-N2-(hydroxymethyl)oxalamide

Uniqueness

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the hydroxymethyl and cyclopropyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-9-2-3-10(15)6-11(9)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBZRSLJZQHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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